molecular formula C15H9N3S B2357184 (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile CAS No. 1630975-99-3

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile

Cat. No.: B2357184
CAS No.: 1630975-99-3
M. Wt: 263.32
InChI Key: FCXZLKYKVRYTIB-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile is an organic compound that features a benzothiazole ring and a pyridine ring connected by an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile typically involves the condensation of 2-aminobenzothiazole with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic semiconductors or as a building block for advanced materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-Benzothiazol-2-yl)acrylic acid: This compound shares the benzothiazole ring but differs in the presence of an acrylic acid group instead of the pyridine ring and nitrile group.

    2-Aminobenzothiazole: This simpler compound contains the benzothiazole ring and an amino group, lacking the acrylonitrile and pyridine components.

Uniqueness

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile is unique due to its combination of the benzothiazole and pyridine rings connected by an acrylonitrile group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3S/c16-10-12(9-11-5-7-17-8-6-11)15-18-13-3-1-2-4-14(13)19-15/h1-9H/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXZLKYKVRYTIB-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=NC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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